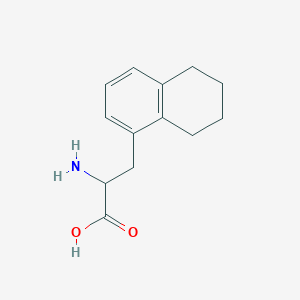

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

Description

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is a β-amino acid derivative featuring a tetrahydronaphthalene (tetralin) substituent at the β-position of the propanoic acid backbone.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C13H17NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8,14H2,(H,15,16) |

InChI Key |

PYPAGNLVLUPZIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This step is usually carried out under hydrogen gas in the presence of a palladium or platinum catalyst.

Coupling: The final step involves coupling the tetrahydronaphthalene derivative with a propanoic acid moiety, typically using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any ketone groups present.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce a variety of amino acid derivatives.

Scientific Research Applications

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Tetralin Ring

- 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic Acid (): This positional isomer substitutes the tetralin moiety at the 2-position rather than the 1-position. For instance, the 1-yl substitution in the target compound positions the aromatic system closer to the amino acid backbone, which could enhance π-π stacking interactions compared to the 2-yl analog .

Backbone Variants

- 2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid (QP-3158, ): This compound is an α-amino acetic acid derivative with a 1,2,3,4-tetrahydronaphthalen-1-yl group. The shorter backbone (acetic acid vs. Additionally, the hydrogenation pattern (1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro) modifies ring planarity and solubility .

Hydrogenation and Substituent Differences

- 3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid (Compound 3, ): This propanoic acid analog features an octahydronaphthalene (decalin) system with methyl substituents. The increased saturation (octahydro vs. tetrahydronaphthalene) enhances molecular flexibility and reduces aromaticity, which may decrease membrane permeability compared to the target compound.

Non-Naphthalene Cyclic Substituents

- The tetrahydrofuran group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic tetralin moiety in the target compound. Such differences highlight the role of substituent choice in tuning solubility and bioavailability .

Structural and Functional Implications

Table 1: Key Structural Comparisons

Key Observations:

Substituent Position : The 1-yl vs. 2-yl substitution in tetralin derivatives significantly impacts spatial orientation and intermolecular interactions.

Hydrogenation : Higher saturation (e.g., octahydro) reduces rigidity and may lower bioavailability due to increased conformational freedom.

Backbone Length: Propanoic acid backbones (vs. acetic acid) provide greater spatial separation between functional groups, enabling diverse binding modes.

Biological Activity

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid, commonly referred to as (S)-2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride, is a chiral amino acid derivative notable for its unique structural features and potential biological activities. This compound has garnered attention due to its interactions with various biological targets and its implications in pharmacological research.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is C13H17NO2. It features a tetrahydronaphthalene moiety that contributes to its hydrophobic characteristics and allows it to interact with protein binding sites. The compound exists in a hydrochloride form, enhancing its solubility in aqueous environments.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.29 g/mol |

| IUPAC Name | (2S)-2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride |

| CAS Number | 92279728 |

The biological activity of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. The tetrahydronaphthalene moiety allows the compound to fit into hydrophobic pockets of proteins. Its amino acid functionality facilitates hydrogen bonding and ionic interactions with various receptors or enzymes.

Key Interactions:

- Receptor Binding : The compound has shown potential as a ligand for certain receptors involved in neurological pathways.

- Enzyme Modulation : It may modulate the activity of enzymes related to metabolic processes.

Biological Activity Studies

Recent studies have explored the pharmacological potential of this compound across various domains:

Neuropharmacology

Research indicates that 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid may influence neurochemical pathways. For instance, it has been investigated for its role in modulating neurotransmitter systems that can affect mood and cognition.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antitumor properties. For example:

- Study Findings : A series of compounds related to tetrahydronaphthalene derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines. These values suggest that some derivatives are more potent than standard chemotherapeutics like Doxorubicin .

Case Studies

Several case studies highlight the therapeutic potential of (S)-2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid:

- Neurodegenerative Disease Models :

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.